Thiazol-2-ol

Descripción general

Descripción

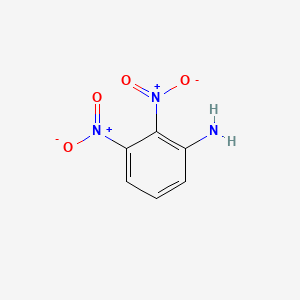

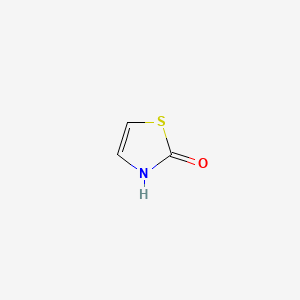

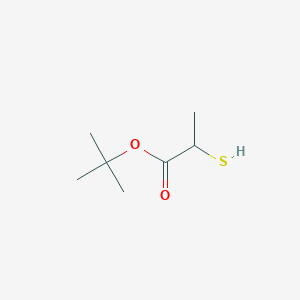

Thiazol-2-ol, also known as 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .

Synthesis Analysis

A solution of benzo[d]thiazol-2-ol (3.0 mmol), anhydrous K2CO3 (3.0 mmol) and 5 mL DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, 1.2 mmol of alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution . The reaction solution was refluxed for 5 h, the reaction was monitored by TLC .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

A solution of benzo[d]thiazol-2-ol (3.0 mmol), anhydrous K2CO3 (3.0 mmol) and 5 mL DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, 1.2 mmol of alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution . The reaction solution was refluxed for 5 h, the reaction was monitored by TLC .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Pharmaceutical and Biological Activities

Field

Pharmaceutical and Biological Research

Application

Thiazoles have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Method of Application

The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Modification of thiazole-based compounds at different positions generates new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Results

The results of these modifications have led to the discovery of compounds with potent antitumor, antioxidant, and antimicrobial activities .

Antidepressant and Anticonvulsant Effects

Field

Application

Thiazol-2-ol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Method of Application

Thirty-four new benzo [d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Results

In a forced swimming test, two of the derivatives showed the highest antidepressant and anticonvulsant effects. They displayed a higher percentage decrease in immobility duration than that of fluoxetine . In the maximal electroshock seizure test, two other derivatives showed the highest anticonvulsant effect, with ED50 values and protective indices similar to those of phenobarbital or valproate .

Photosensitizers and Rubber Vulcanization

Field

Application

Thiazoles are used in the field of photosensitizers and rubber vulcanization .

Method of Application

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This property makes them suitable for use in photosensitizers and rubber vulcanization .

Results

The use of thiazoles in these fields has led to improved efficiency and durability .

Liquid Crystals and Sensors

Field

Application

Thiazoles are used in the development of liquid crystals and sensors .

Method of Application

The aromaticity and reactivity of the thiazole ring make it suitable for use in the development of liquid crystals and sensors .

Results

The use of thiazoles in these fields has led to the development of high-performance liquid crystals and sensors .

Anticancer Drug Development

Field

Application

Thiazoles are used in the development of anticancer drugs .

Method of Application

Voreloxin, a drug containing a thiazole ring, binds to DNA and interacts with topoisomerase II .

Results

The interaction of voreloxin with DNA and topoisomerase II results in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Analgesic and Anti-inflammatory Activities

Field

Application

Thiazoles are used in the development of analgesic and anti-inflammatory drugs .

Method of Application

Compounds containing thiazole moieties have been synthesized and tested for their analgesic and anti-inflammatory activities .

Results

Among the tested compounds, one showed significant analgesic and anti-inflammatory activities .

Agrochemicals

Field

Application

Thiazoles have applications in the field of agrochemicals .

Method of Application

The aromaticity and reactivity of the thiazole ring make it suitable for use in the development of agrochemicals .

Results

The use of thiazoles in this field has led to the development of effective agrochemicals .

Industrial and Photographic Sensitizers

Field

Application

Thiazoles are used in the field of industrial and photographic sensitizers .

Method of Application

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This property makes them suitable for use in industrial and photographic sensitizers .

Results

The use of thiazoles in these fields has led to improved efficiency and durability .

Sunscreens

Field

Application

Thiazoles are used in the development of sunscreens .

Method of Application

Compounds containing thiazole moieties have been synthesized and tested for their UV absorption properties .

Results

Among the tested compounds, some showed significant UV absorption properties, making them suitable for use in sunscreens .

Catalysts

Field

Application

Thiazoles are used in the development of catalysts .

Method of Application

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This property makes them suitable for use in catalysts .

Results

The use of thiazoles in this field has led to the development of efficient catalysts .

Dyes and Pigments

Field

Application

Thiazoles are used in the development of dyes and pigments .

Method of Application

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This property makes them suitable for use in dyes and pigments .

Results

The use of thiazoles in these fields has led to the development of vibrant and durable dyes and pigments .

Chromophores

Field

Application

Thiazoles are used in the development of chromophores .

Method of Application

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This property makes them suitable for use in chromophores .

Results

The use of thiazoles in this field has led to the development of efficient chromophores .

Safety And Hazards

Thiazol-2-ol is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

In the current era of environmental crisis, green chemistry has regained a significant role in overcoming the harmful consequences of conventional chemistry in every aspect . Green chemistry approaches like use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis provide an environmentally friendly and safe platform for the pilot and bulk synthesis of various heterocyclic compounds . Many pharmaceutical companies and researchers have showed their interest toward greener approaches for the development of medicinal products, as they minimize the production of waste and costs of the synthetic process .

Propiedades

IUPAC Name |

3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWCTHQXBMHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459322 | |

| Record name | Thiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazol-2-ol | |

CAS RN |

82358-07-4, 6039-97-0 | |

| Record name | Thiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B3427557.png)